molecular formula C17H18ClNO2 B187681 2-(4-chlorophenoxy)-N-mesitylacetamide CAS No. 76604-62-1

2-(4-chlorophenoxy)-N-mesitylacetamide

Cat. No.: B187681
CAS No.: 76604-62-1
M. Wt: 303.8 g/mol
InChI Key: PIGSLBYSAYSCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-N-mesitylacetamide is an acetamide derivative characterized by a 4-chlorophenoxy group at the C2 position and a mesityl (2,4,6-trimethylphenyl) substituent on the nitrogen atom.

  • Step 1: Formation of the phenoxyacetate intermediate via nucleophilic substitution between 4-chlorophenol and ethyl 2-chloroacetate under reflux with KI catalysis .
  • Step 2: Conversion to the acetohydrazide intermediate using hydrazine hydrate .
  • Step 3: Reaction with mesityl isocyanate or mesityl amine to introduce the N-mesityl group.

Properties

CAS No.

76604-62-1

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18ClNO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

PIGSLBYSAYSCEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)Cl)C

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenoxy group (present in the target compound) enhances electrophilicity and may improve binding to biological targets compared to non-halogenated analogs .
  • Biological Activity : Dimeric derivatives like ISRIB-A3 exhibit enhanced potency in modulating stress-response pathways due to multivalent binding .

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